molecular formula C15H24O B076516 1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)- CAS No. 13794-73-5

1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)-

Cat. No. B076516
CAS RN: 13794-73-5
M. Wt: 220.35 g/mol
InChI Key: CHPQWDBBFXQHQC-JNOZFCTMSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on the specific compound . For a comprehensive analysis, I would recommend consulting a chemistry textbook or a reliable online resource. If you have access to academic databases, they can also be a valuable source of information. Please consult with a professional if you’re dealing with potentially hazardous substances. Safety should always be your first priority.


properties

IUPAC Name

(1R,2R,5S,7S,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10+,11+,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPQWDBBFXQHQC-JNOZFCTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@@H](C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884645
Record name 1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)-

CAS RN

13794-73-5
Record name Cedran-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13794-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocedranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3R-(3α,3aβ,6α,7β,8aα)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.032
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